4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzoyl azide
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Overview
Description
4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzoyl azide is a chemical compound that belongs to the class of organic azides. Organic azides are known for their high reactivity and are widely used in various chemical reactions, including click chemistry and the synthesis of heterocyclic compounds . This compound features a benzoyl azide group attached to a triazene moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzoyl azide typically involves the azidonation of the corresponding benzoyl chloride or benzoyl bromide precursor. The reaction is carried out in the presence of sodium azide (NaN₃) or potassium azide (KN₃) in a polar aprotic solvent such as acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO) . The reaction conditions are generally mild, and the product can be isolated through standard purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzoyl azide undergoes a variety of chemical reactions due to the presence of the azide group. Some of the common reactions include:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions:
Scientific Research Applications
4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzoyl azide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzoyl azide primarily involves its reactivity as an azide. The azide group can act as a nucleophile or participate in cycloaddition reactions, leading to the formation of various products. In biological systems, the compound can be used to modify proteins or other biomolecules through click chemistry, enabling the study of molecular interactions and pathways .
Comparison with Similar Compounds
4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzoyl azide can be compared to other similar compounds such as benzoyl azide and phenyl azide. While all these compounds contain the azide functional group, this compound is unique due to the presence of the triazene moiety, which can influence its reactivity and applications . Similar compounds include:
Properties
CAS No. |
62591-51-9 |
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Molecular Formula |
C9H10N6O |
Molecular Weight |
218.22 g/mol |
IUPAC Name |
4-(dimethylaminodiazenyl)benzoyl azide |
InChI |
InChI=1S/C9H10N6O/c1-15(2)14-11-8-5-3-7(4-6-8)9(16)12-13-10/h3-6H,1-2H3 |
InChI Key |
JIDYSFZJNZQWBP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=CC=C(C=C1)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
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